2-(4-Chlorophenyl)-6H,7H-thieno[2,3-c]pyridin-7-one
Overview
Description
2-(4-Chlorophenyl)-6H,7H-thieno[2,3-c]pyridin-7-one is a heterocyclic compound that features a thieno[2,3-c]pyridine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-6H,7H-thieno[2,3-c]pyridin-7-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis of the 7-imino group . Another method involves the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester .
Industrial Production Methods
Industrial production methods for this compound often utilize environmentally benign solvents and catalysts to ensure operational simplicity and high yield. The use of multicomponent cascade reactions is particularly advantageous due to their high atom economy and minimal reaction steps .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-6H,7H-thieno[2,3-c]pyridin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thieno[2,3-c]pyridine derivatives.
Substitution: Formation of substituted thieno[2,3-c]pyridine derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)-6H,7H-thieno[2,3-c]pyridin-7-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-6H,7H-thieno[2,3-c]pyridin-7-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar heterocyclic structure and are known for their wide range of biological activities.
Pyrido[2,3-d]pyrimidines: These compounds also feature a fused bicyclic structure and have been studied for their medicinal properties.
Uniqueness
2-(4-Chlorophenyl)-6H,7H-thieno[2,3-c]pyridin-7-one is unique due to its specific thieno[2,3-c]pyridine core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and materials with specialized functions .
Properties
IUPAC Name |
2-(4-chlorophenyl)-6H-thieno[2,3-c]pyridin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNOS/c14-10-3-1-8(2-4-10)11-7-9-5-6-15-13(16)12(9)17-11/h1-7H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYGGUSKVPGNOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(S2)C(=O)NC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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